molecular formula C7H7Cl2N B2485069 2-Chloro-3-(2-chloroethyl)pyridine CAS No. 1335051-31-4

2-Chloro-3-(2-chloroethyl)pyridine

Cat. No.: B2485069
CAS No.: 1335051-31-4
M. Wt: 176.04
InChI Key: JEFPWHDFVYWVPI-UHFFFAOYSA-N
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Description

2-Chloro-3-(2-chloroethyl)pyridine is a chemical compound with the molecular formula C7H7Cl2N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two chlorine atoms and an ethyl group attached to the pyridine ring, making it a versatile scaffold in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(2-chloroethyl)pyridine typically involves the chlorination of 3-(2-chloroethyl)pyridine. One common method includes the reaction of 3-(2-chloroethyl)pyridine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

C7H9N+SOCl2C7H7Cl2N+SO2+HCl\text{C}_7\text{H}_9\text{N} + \text{SOCl}_2 \rightarrow \text{C}_7\text{H}_7\text{Cl}_2\text{N} + \text{SO}_2 + \text{HCl} C7​H9​N+SOCl2​→C7​H7​Cl2​N+SO2​+HCl

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes using similar reagents and conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets industrial standards for further applications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(2-chloroethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

Scientific Research Applications

2-Chloro-3-(2-chloroethyl)pyridine is used in various scientific research applications:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: In the study of enzyme inhibition and receptor binding.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(2-chloroethyl)pyridine involves its interaction with nucleophilic sites in biological molecules. The chlorine atoms act as leaving groups, allowing the compound to form covalent bonds with nucleophiles such as amino acids in proteins. This interaction can inhibit enzyme activity or alter receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-(2-chloroethyl)pyridine is unique due to the presence of both chlorine atoms and an ethyl group, which provides a balance of reactivity and stability. This makes it a valuable intermediate in the synthesis of various complex molecules .

Properties

IUPAC Name

2-chloro-3-(2-chloroethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N/c8-4-3-6-2-1-5-10-7(6)9/h1-2,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFPWHDFVYWVPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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